1,3,5-Triiodobenzene
Overview
Description
1,3,5-Triiodobenzene is an aromatic compound with the molecular formula C6H3I3. It consists of a benzene ring substituted with three iodine atoms at the 1, 3, and 5 positions. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science .
Mechanism of Action
Target of Action
1,3,5-Triiodobenzene is a complex organic compound with the molecular formula C6H3I3 It’s known that iodinated compounds often interact with various biological targets, including proteins and enzymes, through halogen bonding .
Mode of Action
It’s known that iodinated compounds can form halogen bonds with their targets . Halogen bonds occur when there’s an electrostatic interaction between an electropositive region associated with a halogen atom (in this case, iodine) in a molecular entity and a nucleophilic region in another, or the same, molecular entity .
Biochemical Pathways
Iodinated compounds are known to influence various biochemical pathways through their interactions with proteins and enzymes .
Pharmacokinetics
The bioavailability of such compounds is often influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Iodinated compounds can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the presence of other substances in the environment can potentially affect its action and efficacy .
Biochemical Analysis
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1,3,5-Triiodobenzene in animal models
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triiodobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triiodoaniline with sodium nitrite in the presence of copper(I) oxide. The reaction proceeds via the formation of a diazonium salt, which is then converted to this compound .
Experimental Procedure:
- Finely ground sodium nitrite (1.95 g, 0.028 mol) is slowly added with stirring to sulfuric acid (3.5 mL).
- A solution of 2,4,6-triiodoaniline (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL) is added dropwise with stirring and cooling to maintain the temperature below 20°C.
- The resulting diazonium salt solution is added dropwise to a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL) with vigorous stirring.
- The reaction mixture is brought to boiling and stirred for 30 minutes until nitrogen elimination ceases.
- The mixture is cooled, kept for one day, poured into ice water (300 mL), and extracted with benzene (3×50 mL).
- The benzene extracts are dried with anhydrous sodium sulfate, and the solvent is distilled off in vacuo. The residue is recrystallized from benzene to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as halogen exchange or coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide, copper catalysts, and organic solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidation states of iodine .
Scientific Research Applications
1,3,5-Triiodobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of conjugated microporous polymers and optical materials.
Biological and Medical Research: It serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging
Comparison with Similar Compounds
- 1,2,3-Triiodobenzene
- 1,2,4-Triiodobenzene
- 1,2,3,5-Tetraiodobenzene
Comparison: 1,3,5-Triiodobenzene is unique due to the symmetrical arrangement of iodine atoms on the benzene ring, which imparts distinct chemical and physical properties. In contrast, other triiodobenzene isomers have different substitution patterns, leading to variations in reactivity and applications. For example, 1,2,3-triiodobenzene and 1,2,4-triiodobenzene have different steric and electronic environments, affecting their chemical behavior .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, materials science, and medical research Its unique properties and reactivity make it a valuable tool in various scientific fields
Properties
IUPAC Name |
1,3,5-triiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJJIHGDBUBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211647 | |
Record name | Benzene, 1,3,5-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-44-8 | |
Record name | 1,3,5-Triiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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